Product packaging for Simazine-13C5(Cat. No.:)

Simazine-13C5

Cat. No.: B1160611
M. Wt: 206.62
Attention: For research use only. Not for human or veterinary use.
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Description

Simazine-13C5 , with a molecular formula of C₂¹³C₅H₁₂ClN₅ and a molecular weight of 206.62, is a chemical standard where five carbon atoms are replaced with the stable isotope Carbon-13 . This isotopic labeling makes this compound an essential internal standard for the precise quantification and method development in Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) analyses . Its primary research value lies in improving the accuracy and reliability of environmental and toxicological studies by correcting for analyte loss during sample preparation and instrumental variability. Simazine is a chlorotriazine herbicide that acts by inhibiting electron transport in photosystem II, thereby disrupting photosynthesis in target plants . From a toxicological perspective, simazine and its chlorometabolites are considered part of a Common Mechanism Group due to their ability to disrupt the hypothalamic-pituitary-gonadal axis . Studies indicate that these compounds can suppress the pituitary luteinizing hormone (LH) surge, leading to effects on reproductive function and development . In vitro studies on swine granulosa cells have shown that simazine can stimulate cell proliferation and viability while impairing steroidogenesis, suggesting potential endocrine-disrupting effects that may result in reproductive dysfunction . Researchers utilize this compound as a critical tool in monitoring herbicide residues in water and soil, studying environmental fate, and investigating the toxicokinetics and metabolism of triazine herbicides. Simazine is known to be metabolized in rats via successive N-dealkylation to metabolites like deisopropylatrazine and diaminochlorotriazine (DACT), a pathway shared with other triazines like atrazine . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the available material safety data sheet (MSDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C₂¹³C₅H₁₂ClN₅

Molecular Weight

206.62

Synonyms

6-Chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine-13C5;  2-Chloro-4,6-bis(ethylamino)-s-triazine-13C5;  2,4-Bis(ethylamino)-6-chloro-s-triazine-13C5;  2,4-Di(ethylamino)-6-chloro-1,3,5-triazine-13C5;  2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine-13C5; _x000B_Ak

Origin of Product

United States

Synthesis and Characterization of Simazine 13c5

Precursor Selection and Isotopic Enrichment Strategy

The primary goal in synthesizing Simazine-13C5 is to introduce carbon-13 isotopes at specific, stable positions within the molecule. The strategy revolves around selecting a precursor already enriched with ¹³C that can be efficiently converted into the final product.

The most common and economically viable strategy for labeling the s-triazine ring of compounds like simazine (B1681756) and atrazine (B1667683) involves the trimerization of a carbon-13 enriched precursor. researchgate.net The foundational approach starts with a simple, low-cost raw material that contains the desired isotope. nih.gov This precursor undergoes cyclization to form the core triazine ring, ensuring that the carbon-13 atoms are integrated into the molecular backbone. A key intermediate in this process is ¹³C-labeled cyanuric acid, which is then converted to the more reactive cyanuric chloride. nih.govrasayanjournal.co.in This method allows for the introduction of three ¹³C atoms into the triazine ring. nih.gov

A well-documented and efficient method for producing Simazine-¹³C₃ (labeled on the triazine ring) utilizes ¹³C-urea as the starting material. nih.govmdpi.com This process is typically accomplished in three main steps:

Synthesis of ¹³C₃-Cyanuric Acid : ¹³C-labeled urea (B33335) undergoes thermolysis and condensation at high temperatures (e.g., 200–210 °C). mdpi.com This reaction is often performed in a solvent mixture like sulfolane-cyclohexanol, which helps dissolve the urea and precipitate the resulting cyanuric acid, preventing the formation of unwanted amine byproducts. nih.gov This step yields ¹³C₃-cyanuric acid with high efficiency. mdpi.comgoogle.com

Synthesis of ¹³C₃-Cyanuric Chloride : The synthesized ¹³C₃-cyanuric acid is then chlorinated to produce ¹³C₃-cyanuric chloride. This is achieved by reacting it with chlorinating agents such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions. nih.govmdpi.com

Synthesis of ¹³C₃-Simazine : The final step involves the reaction of ¹³C₃-cyanuric chloride with ethylamine. mdpi.com This nucleophilic substitution reaction, where the chlorine atoms on the triazine ring are replaced by ethylamino groups, is typically carried out in a solvent like chloroform (B151607) at a controlled temperature (e.g., 0–5 °C) to yield the final product, ¹³C₃-simazine. mdpi.com

This three-step procedure has been shown to produce ¹³C₃-simazine with excellent yield and high purity. nih.gov

Table 1: Synthesis Reaction Steps for Simazine-¹³C₃

StepReactionKey ReactantsConditionsProductReference
1Trimerization¹³C-UreaThermolysis and condensation at 200–210 °C in sulfolane-cyclohexanol solvent.¹³C₃-Cyanuric Acid nih.govmdpi.com
2Chlorination¹³C₃-Cyanuric Acid, PCl₅, POCl₃Reflux at 115 °C for 24 hours.¹³C₃-Cyanuric Chloride nih.govmdpi.com
3Amination¹³C₃-Cyanuric Chloride, EthylamineReaction in chloroform at 0–5 °C for 2 hours.¹³C₃-Simazine mdpi.com

Spectroscopic and Chromatographic Characterization of Labeled Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. For isotopically labeled compounds, it serves to verify the exact position of the labels. While ¹H-NMR is used to confirm the proton environment of the molecule, ¹³C-NMR is essential for directly observing the enriched carbon atoms. mdpi.comresearchgate.net In the case of ¹³C₃-Simazine synthesized from ¹³C-urea, the ¹³C atoms are incorporated into the triazine ring. researchgate.net The ¹H-NMR spectrum for ¹³C₃-simazine shows characteristic peaks for the ethyl groups, specifically a multiplet for the methylene (B1212753) protons (–CH₂–) and another for the methyl protons (–CH₃). mdpi.com For a structurally similar compound, atrazine, the ¹H-NMR spectrum shows peaks around δ 3.18–3.33 (m, 4H) and 1.03–1.11 (m, 6H). mdpi.comchemicalbook.com Advanced techniques, such as those combining quantum chemical calculations with experimental NMR, can be used to precisely interpret the spectra and confirm the isotopic labeling pattern. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and assessing the isotopic purity of the synthesized compound. HRMS provides a highly accurate mass measurement, allowing for the differentiation between the labeled and unlabeled species. For the synthesized ¹³C₃-simazine, the positive-ion high-resolution electrospray ionization mass spectrometry (HRESIMS) shows a protonated molecule [M+H]⁺ peak at an m/z that corresponds to the labeled compound. mdpi.com This technique confirms the successful incorporation of the ¹³C isotopes and is used to determine the isotopic abundance, which has been reported to be over 98% for ¹³C₃-simazine. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Simazine-¹³C₃

AnalysisValue Typem/z [M+H]⁺Reference
HRESIMSExperimental205.09500 mdpi.com
Calculated205.09546 mdpi.com

Chromatographic techniques, such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, are used to evaluate the chemical purity and stability of the synthesized this compound. nih.govmdpi.com These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities. The development of UPLC-MS/MS methods allows for sensitive and reliable quantification. nih.gov For synthesized ¹³C₃-simazine, the chemical purity has been determined to be greater than 99%, qualifying it for use as a reliable internal standard in residue analysis. nih.gov Stability is also assessed under various conditions to ensure the compound does not degrade during storage or analysis. isotope.com

Table 3: Chromatographic and Purity Data for Synthesized Simazine-¹³C₃

ParameterMethod/TechniqueResultReference
Chemical PurityUPLC-MS/MS> 99% nih.gov
Isotopic AbundanceHRESIMS> 98% nih.govgoogle.com
Quantification MethodUPLC-MS/MSDeveloped for residue analysis in soil. nih.govmdpi.com

Development and Validation of this compound as an Internal Standard

Isotopically labeled internal standards are essential for accurate quantification in analytical chemistry, particularly in complex matrices where matrix effects can interfere with the analysis. This compound serves as an ideal internal standard for the analysis of its unlabeled counterpart, simazine, a widely used herbicide.

Role in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. mdpi.comnih.govnih.gov The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard (e.g., this compound) to the sample before any sample preparation steps. annlabmed.org Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and ionization in the mass spectrometer. mdpi.comcanada.ca

This co-behavior allows for the correction of variations in sample preparation and instrumental analysis, thereby minimizing errors and improving the reliability of the quantitative results. mdpi.comnih.govnih.gov The quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. canada.ca This ratio is then used to calculate the concentration of the analyte in the original sample. The use of this compound in IDMS, particularly with techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), has been shown to effectively mitigate ion suppression in complex matrices such as soil, leading to more reliable analytical values compared to traditional external calibration methods. mdpi.comnih.govnih.gov

Performance Parameters (e.g., linearity, precision, accuracy)

The validation of an analytical method using this compound as an internal standard involves the evaluation of several key performance parameters to ensure its suitability for its intended purpose. These parameters demonstrate the reliability and robustness of the method.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For methods using this compound, calibration curves are constructed by plotting the ratio of the peak area of the analyte (simazine) to the peak area of the internal standard (this compound) against the concentration of the analyte. Excellent linearity, with correlation coefficients (R²) greater than 0.99, is typically achieved over a defined concentration range. nih.govresearchgate.net For instance, in the analysis of simazine in soil, a matrix-matched calibration curve showed a linearity of y = 0.2730x + 0.1215 with an R² > 0.9999. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For methods employing this compound, precision is assessed through intra-day (repeatability) and inter-day (reproducibility) studies. Reported methods demonstrate high precision, with RSD values typically below 5%. nih.govnih.gov For example, a UPLC-MS/MS method for simazine in soil reported intra-day RSDs between 1.5% and 4.6% and inter-day RSDs between 2.1% and 4.0%. nih.gov

Accuracy: Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often evaluated through recovery studies by spiking blank samples with known concentrations of the analyte. The use of this compound as an internal standard significantly improves accuracy by compensating for matrix effects and procedural losses. Recovery values for simazine analysis using this internal standard are consistently high, often falling within the range of 90% to 110%. nih.govnih.gov In a study on simazine in soil, recovery values ranged from 92.9% to 99.2% for different spiking levels. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Methods utilizing this compound have demonstrated low LODs and LOQs, enabling the detection and quantification of trace levels of simazine in various matrices. For instance, a method for simazine in soil reported an LOD of 0.015 µg/kg and an LOQ of 0.08 µg/kg. nih.govnih.gov

The following interactive tables summarize the performance parameters of an analytical method using this compound for the determination of simazine in soil.

Table 1: Linearity and Limits of Detection/Quantification

Parameter Value
Calibration Curve Equation y = 0.2730x + 0.1215
Correlation Coefficient (R²) > 0.9999
Limit of Detection (LOD) 0.015 µg/kg
Limit of Quantification (LOQ) 0.08 µg/kg

Data from a UPLC-MS/MS method for simazine in soil. nih.gov

Table 2: Precision (Repeatability and Reproducibility)

Spiking Level (µg/kg) Intra-day RSD (%) (n=5) Inter-day RSD (%) (n=15)
1 4.6 4.0
5 2.5 3.1
10 1.5 2.1

Data from a UPLC-MS/MS method for simazine in soil. nih.gov

Table 3: Accuracy (Recovery)

Spiking Level (µg/kg) Average Recovery (%)
1 92.9
5 99.2
10 97.5

Data from a UPLC-MS/MS method for simazine in soil. nih.gov

Advanced Analytical Methodologies for Simazine 13c5 and Its Metabolites in Environmental Matrices

Sample Preparation Techniques for Trace Analysis

Effective sample preparation is paramount for isolating trace levels of Simazine-13C5 and related compounds from environmental matrices like soil and water. This process involves extraction and cleanup to remove interfering substances.

Extraction Methodologies (e.g., Solid-Phase Extraction, QuEChERS)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of simazine (B1681756) from water samples. researchgate.netresearchgate.net This method involves passing the water sample through a cartridge containing a solid adsorbent. researchgate.net For instance, ISOLUTE® 101, a polystyrene divinylbenzene (B73037) copolymer, has been shown to efficiently collect simazine and other pesticides from environmental water. norlab.com The process typically includes conditioning the column, loading the sample, washing away interferences, and finally eluting the analytes with a solvent like methanol (B129727). norlab.com Another common sorbent used for simazine extraction is the C18 cartridge. nih.gov The efficiency of SPE allows for the concentration of analytes from a large sample volume, thereby increasing the sensitivity of the subsequent analysis. norlab.comnih.gov

QuEChERS , which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe, is another powerful extraction method, particularly for complex matrices like soil. researchgate.netunito.itchromatographytoday.com This technique involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts like anhydrous magnesium sulfate (B86663) and sodium chloride. chromatographytoday.comnih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove matrix components. unito.itchromatographytoday.com The QuEChERS method has been successfully applied to the analysis of simazine and its degradation products in soil samples, with studies showing that re-hydration of dry soil can be crucial for achieving quantitative recoveries. unito.it The versatility and efficiency of QuEChERS make it a popular choice for multi-residue pesticide analysis. unito.itnih.govulpgc.es

Matrix Effects Mitigation Strategies with Labeled Standards

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-extracted compounds from the sample matrix, pose a significant challenge in trace analysis. mdpi.comresearchgate.net The use of isotopically labeled internal standards, such as this compound, is a highly effective strategy to mitigate these effects. mdpi.comresearchgate.net

Because 13C-labeled standards like this compound have nearly identical physicochemical properties and chromatographic behavior to their unlabeled counterparts, they co-elute and experience the same matrix effects. mdpi.com By adding a known amount of the labeled standard to the sample early in the analytical process, the ratio of the signal from the native analyte to the labeled standard can be used for quantification. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for losses during sample preparation and for signal suppression or enhancement in the mass spectrometer. mdpi.com Studies have demonstrated that 13C-labeled internal standards can successfully compensate for matrix effects in the UPLC-MS/MS analysis of simazine in soil extracts. mdpi.com It is generally recommended to use a labeled standard with a mass shift of at least 3 Daltons from the unlabeled analyte to avoid spectral overlap. shoko-sc.co.jp

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound and its related compounds from other components in the sample extract before detection.

Ultra-Performance Liquid Chromatography (UPLC) Parameters

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique widely used for the analysis of simazine and its isotopically labeled standards. mdpi.comwaters.com UPLC systems utilize columns with smaller particle sizes (typically 1.7-1.8 µm) compared to traditional HPLC, resulting in sharper peaks, better resolution, and shorter analysis times. waters.comnih.gov

For the analysis of simazine, a common mobile phase consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with an acid additive such as formic acid to improve peak shape and ionization efficiency. mdpi.comresearchgate.net The separation is typically performed on a C18 reversed-phase column. mdpi.comnih.gov The enhanced resolution of UPLC is particularly beneficial for separating complex mixtures of pesticides and their metabolites in environmental samples. waters.com

Table 1: Example UPLC Parameters for Simazine Analysis

Parameter Setting
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Linear gradient from 5% to 95% B over several minutes

Note: These are example parameters and may be optimized for specific applications.

Gas Chromatography (GC) Considerations for Labeled Compounds

Gas Chromatography (GC) is another powerful technique for the analysis of simazine. nih.govmdpi.com However, since triazines can be thermally labile, careful optimization of the injection and column temperature is necessary. For polar metabolites of simazine, a derivatization step, such as silylation, is often required to increase their volatility and thermal stability, making them suitable for GC analysis. usgs.gov

When using isotopically labeled compounds like this compound in GC-MS, the labeled standard and the native analyte will have very similar retention times. nih.gov The key advantage is the mass difference, which allows the mass spectrometer to distinguish between the two compounds. The use of a capillary column, such as a DB-Wax, is common for the separation of triazine herbicides. mdpi.com The selection of an appropriate internal standard that does not interfere with the analytes is crucial for accurate quantification. mdpi.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS/MS or GC-MS), is the definitive method for the detection and quantification of this compound and its unlabeled counterpart. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is highly selective and sensitive. mdpi.comwaters.com In this technique, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.

For this compound, the precursor and product ions will have a higher mass-to-charge ratio (m/z) corresponding to the number of 13C atoms incorporated into the molecule. For example, a study on 13C3-Simazine used for determining simazine residue in soil samples reported a limit of detection of 0.015 μg/kg and a limit of quantification of 0.08 μg/kg. mdpi.com The use of isotopically labeled standards in conjunction with LC-MS/MS or GC-MS provides the highest level of accuracy and precision for the quantification of simazine in complex environmental matrices. nih.govmdpi.com

Table 2: Compound Names Mentioned

Compound Name
Simazine
This compound
13C3-Simazine
Atrazine (B1667683)
Acetonitrile
Methanol
Formic Acid
Magnesium Sulfate

Isotope Ratio Mass Spectrometry (IRMS) for Isotope Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. pnnl.govresearchgate.net Unlike scanning mass spectrometers that identify a wide range of masses, IRMS instruments are designed to simultaneously measure ion beams of different isotopes of the same element using multiple collectors (Faraday cups). pnnl.gov Its primary application concerning this compound is not for detecting the compound in environmental samples, but for certifying the isotopic purity of the synthesized standard itself. reertech.com

For this compound to be a reliable internal standard, its level of 13C enrichment must be known and consistent. During the synthesis of the labeled compound, the manufacturer must verify the final isotopic abundance. This is accomplished using IRMS, often coupled with an elemental analyzer (EA). The process involves the complete combustion of a small amount of the this compound standard into a simple gas, such as carbon dioxide (CO2). pnnl.govtum.de This gas is then introduced into the IRMS, which precisely measures the 13C/12C ratio. tum.de This analysis confirms the isotopic enrichment of the final product, ensuring it meets specifications, which are often greater than 98% or 99% isotopic purity. mdpi.com This certification is critical for the accuracy of the isotope dilution methods in which the standard will be used.

Table 2: Typical Specifications for a Simazine-13C Labeled Standard

PropertySpecificationAnalytical Method
Chemical Purity>98%HPLC, LC-MS
Isotopic Purity (13C abundance)>98%Isotope Ratio Mass Spectrometry (IRMS)

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the identification of unknown compounds, including novel pesticide metabolites in environmental matrices. researchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide extremely accurate mass measurements (typically with an error of <5 ppm), which allows for the confident determination of a molecule's elemental formula. animbiosci.orgnih.gov

When studying the environmental fate of simazine using this compound, HRMS is employed in non-targeted screening to find and identify previously uncharacterized transformation products. researchgate.net As this compound breaks down, its metabolites retain the stable isotope label. These labeled metabolites and their fragments appear in the mass spectrum at a mass-to-charge ratio that is distinctly higher than any naturally occurring, unlabeled compounds.

The workflow involves analyzing an exposed sample and searching the complex dataset for the characteristic isotopic signature of the 13C label. Once a potential labeled metabolite is detected, HRMS provides a high-accuracy mass of the ion. This accurate mass is used to generate a shortlist of possible elemental formulas. researchgate.net By comparing these formulas to the original structure of this compound, researchers can propose a chemical structure for the new metabolite (e.g., the result of a hydroxylation or dechlorination reaction). The fragmentation pattern of the metabolite, also analyzed at high resolution, provides further structural evidence to confirm its identity.

Metabolite Profiling and Structural Elucidation Using this compound

Stable isotope tracing is a powerful technique to investigate the transformation pathways of chemicals in biological and environmental systems. mdpi.comalliedacademies.org Using this compound allows researchers to profile its degradation products and map the biochemical reactions involved in its breakdown. pharmaron.com

Identification of Carbon-13 Labeled Transformation Products

The core principle of using this compound for metabolite profiling is that the 13C atoms act as a "tag" that is carried through the degradation process. nih.gov When simazine is transformed by microbial action or other environmental factors, its resulting metabolites will retain some or all of the 13C atoms from the triazine ring. In a mass spectrum, these labeled metabolites are easily distinguished from the vast number of naturally occurring (unlabeled) compounds in a sample matrix. nih.gov

The mass of a labeled metabolite will be higher than its unlabeled analog by a specific amount, depending on how many 13C atoms are retained. For example, if this compound (with five 13C atoms in the triazine ring and ethyl groups) undergoes N-dealkylation to form de-ethylsimazine, the resulting metabolite would still contain the 13C-labeled ring, and its mass would be shifted accordingly. By systematically searching the mass spectrometry data for ions showing these expected mass shifts from known or predicted simazine metabolites, researchers can confidently identify them even without having a pure analytical standard for each one. This approach was demonstrated in a study tracing 13C5-valine, where its breakdown products like α-ketoisovaleric acid and propionylcarnitine (B99956) were identified by tracking the M+5 and M+3 isotopologues, respectively. nih.gov

Table 3: Hypothetical Transformation Products of this compound and Their Expected Mass Signatures Note: Assumes labeling on the three triazine ring carbons and two carbons of one ethyl group.

Transformation ProductDescription of ChangeRetained 13C AtomsExpected Mass Shift (Da)Hypothetical [M+H]⁺ (m/z)
This compound (Parent)-5+5.017207.1
De-ethylsimazine-13C3Loss of unlabeled ethyl group3+3.010179.1
De-isopropylthis compoundLoss of unlabeled isopropyl group5+5.017165.1
Hydroxy-simazine-13C3Loss of Cl, gain of OH, loss of labeled ethyl group3+3.010162.1

Pathway Mapping through Isotope Tracking

The identification of individual labeled metabolites is the first step toward the ultimate goal of mapping the complete degradation pathway. alliedacademies.org By conducting time-course experiments and monitoring the appearance and disappearance of various 13C-labeled intermediates, scientists can piece together the sequence of transformation reactions. creative-proteomics.com This approach, often referred to as metabolic flux analysis, reveals the dynamics of the degradation process. mdpi.comcreative-proteomics.com

For instance, if a study detects the initial presence of this compound, followed by the appearance of labeled de-ethylsimazine, and later, the emergence of labeled di-dealkylated simazine, it provides strong evidence for a sequential N-dealkylation pathway. If, in parallel, labeled hydroxy-simazine is formed, it indicates a competing hydrolysis pathway. By quantifying the relative abundance of these labeled products over time, the relative importance or rate of each pathway can be determined. alliedacademies.org This detailed insight into reaction sequences and competing routes is critical for building accurate environmental fate models and cannot be achieved by simply monitoring the decay of the parent compound alone.

Environmental Fate and Transport Dynamics of Simazine 13c5

Soil Environmental Compartment Studies

The soil is a primary reservoir for simazine (B1681756) following its application. epa.govcoastalwiki.org Its fate within this compartment is governed by a complex interplay of physical, chemical, and biological processes. Isotope-labeling studies are instrumental in elucidating these mechanisms. mdpi.comcambridge.org

Adsorption to soil particles and subsequent desorption are key processes that control the availability of simazine for transport, degradation, and uptake by organisms. nih.govnumberanalytics.com

The extent of simazine adsorption in soil is significantly influenced by the soil's organic matter content and mineral composition. nih.govwalshmedicalmedia.com

Organic Matter: Soil organic matter is a primary sorbent for simazine. nih.govconfex.com Studies have consistently shown a positive correlation between organic matter content and the adsorption capacity for simazine. walshmedicalmedia.comnih.gov For instance, a loam soil with a higher organic matter content (13.7%) demonstrated a greater ability to adsorb simazine compared to a clay-loam soil with lower organic matter (4.8%). walshmedicalmedia.com The primary mechanism is thought to be partitioning into the organic phase and interactions with functional groups of the organic matter. nih.gov

Table 1: Influence of Soil Properties on Simazine Adsorption

Soil ComponentEffect on Simazine AdsorptionPrimary Interaction MechanismReference
Organic MatterIncreases AdsorptionPartitioning and functional group interaction nih.govwalshmedicalmedia.com
Clay Minerals (e.g., Montmorillonite)Contributes to AdsorptionSurface interactions and cation exchange coastalwiki.orgresearchgate.net

The dynamics of simazine sorption are described by kinetic models and equilibrium isotherms. Batch equilibrium studies are commonly used to determine these parameters. walshmedicalmedia.comconfex.com

Sorption Kinetics: Research indicates that simazine sorption is not always an instantaneous process. Two-site chemical non-equilibrium models have been successfully used to describe its transport, suggesting that a fraction of the sorption sites reaches equilibrium quickly, while the remainder equilibrates at a slower, kinetically controlled rate. sidal.cl One study found that for a particular soil, approximately 36.3% of the adsorption sites achieved instantaneous equilibrium. sidal.cl

Sorption Isotherms: The Freundlich equation is often used to describe the relationship between the concentration of simazine in the soil solution and the amount adsorbed to soil particles at equilibrium. walshmedicalmedia.comconfex.com The Freundlich adsorption coefficient (Kf) provides a measure of the adsorption capacity. Higher Kf values indicate stronger adsorption. walshmedicalmedia.com Studies have shown that Kf values for simazine are higher in soils with greater organic matter content. walshmedicalmedia.com For example, a loam soil with 13.7% organic matter had a higher Kf value than a clay-loam soil with 4.8% organic matter. walshmedicalmedia.com

Table 2: Freundlich Adsorption Coefficients (Kf) for Simazine in Different Soil Types

Soil TypeOrganic Matter Content (%)Freundlich Adsorption Coefficient (Kf) (mg/kg)Reference
Loam13.71.6235 (at pH 5) walshmedicalmedia.com
Clay-Loam4.81.1610 (at pH 5) walshmedicalmedia.com

Due to its moderate solubility and mobility, simazine has the potential to leach through the soil profile and contaminate groundwater. coastalwiki.orgcdms.net This has led to its detection in groundwater in various regions worldwide. nih.goveuropa.eu

Laboratory column leaching experiments using isotopically labeled compounds like Simazine-13C5 are crucial for quantifying leaching potential under controlled conditions. sidal.clscilit.com These experiments, often conducted with undisturbed soil columns, allow for the determination of key transport parameters. sidal.cl

By applying this compound to the top of a soil column and analyzing its concentration in the leachate over time, researchers can generate breakthrough curves. ucdavis.edu These curves provide insights into the mobility of the compound and the influence of soil properties.

Such studies have demonstrated that non-equilibrium sorption processes can significantly affect simazine transport. sidal.cl The application of models like HYDRUS-2D to data from these experiments helps in predicting the movement of simazine under various field scenarios. sidal.clresearchgate.net

Results from column experiments have shown that simazine can leach through the soil, with the amount and rate of leaching being dependent on factors like soil texture and the amount of water applied. researchgate.netsidal.cl For example, leaching experiments indicated that applying simazine as a complex with certain natural soil colloids could delay its breakthrough and reduce the total amount leached. researchgate.net

While there is extensive research on simazine transport at the field scale, specific studies utilizing this compound are less commonly documented in publicly available literature. nih.govcopernicus.org However, field studies using ¹⁴C-labeled simazine and general field monitoring provide valuable information on its real-world transport dynamics.

Field studies have confirmed that simazine can be transported from agricultural fields to surface waters via runoff and can leach into groundwater. nih.govnih.gov The extent of these losses is influenced by factors such as tillage practices, rainfall patterns, and soil type. nih.govnih.gov

In one field study, annual simazine losses due to overland flow were measured at 29.6 g/ha in a no-till field and 1.83 g/ha in a tilled field, highlighting the impact of agricultural management practices. nih.gov

The persistence and transport of simazine in the field can lead to its detection in groundwater, sometimes years after its application has ceased, due to its relatively slow degradation and the time it takes to travel through the unsaturated zone. europa.eunih.gov

Leaching Potential and Groundwater Contamination Pathways

Aquatic Environmental Compartment Studies

The behavior of this compound in aquatic environments is governed by its interactions with water, sediment, and its inherent persistence.

The movement of Simazine between the water column and sediment is a critical process influencing its bioavailability and persistence. Sorption, the process of adhering to sediment and organic particles, is a key factor. Simazine's tendency to sorb is influenced by the characteristics of the sediment, particularly its organic matter and clay content. epa.goviarc.frcanada.ca Studies have indicated that as organic matter and, to a lesser extent, clay content increase, the adsorption of simazine also increases. epa.gov

The sorption behavior is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Freundlich sorption coefficient (Kf). A low tendency to be absorbed by organic matter has been noted. coastalwiki.org However, its mobility can range from slight to very high depending on soil and sediment composition. iarc.fr In studies on corn straw biochars, it was found that aromatic-rich biochars exhibited a high binding affinity for simazine. nih.gov

Table 1: Simazine Sorption Coefficients

Parameter Value Soil/Sediment Conditions Reference
Soil Sorption Coefficient (Koc) 135 (measured) Not specified epa.gov
Freundlich Sorption Coefficient (Kf) 0.5 - 4.3 mL/g 1/n = 0.79-1.40 epa.gov

| Log Octanol-Water Partition (Kow) | 2.18 | Not specified | epa.gov |

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Simazine can be relatively persistent in aquatic environments, with its breakdown influenced by factors like microbial activity, pH, and the presence of aquatic plants. ccme.ca The primary routes of dissipation in aquatic systems are microbial degradation and, potentially, photodegradation. ccme.ca

The half-life of simazine in water varies considerably depending on environmental conditions. Dissipation studies in pond and lake water have reported half-lives ranging from 30 to as long as 700 days. epa.goviarc.frcanada.ca Hydrolysis is generally slow, especially at neutral to high pH levels, but can be more significant in acidic conditions (pH 5). ccme.ca Laboratory studies suggest that sediment is the primary location for decomposition in the aquatic environment. nih.gov

Table 2: Dissipation and Half-life of Simazine in Aquatic Systems

Aquatic System Half-life (DT50) Key Factors Reference
Pond and Lake Water 50 - 700 days Variable, depends on algae/weed infestation epa.goviarc.fr
General Aquatic Systems 90 days (persistent) Laboratory study conditions coastalwiki.org
Ponds ~30 days (average) Biological processes canada.ca
Water (Hydrolysis) 70 days (at pH 5) pH-dependent hydrolysis ccme.ca

| Water (Hydrolysis) | >200 days (at pH 7 and 9) | pH-dependent hydrolysis | ccme.ca |

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Volatilization, the process of a chemical turning into a vapor and escaping from soil or water into the atmosphere, is not considered a major pathway for the dissipation of simazine and other triazine herbicides from aquatic systems. epa.govccme.ca This is due to its low vapor pressure and a low Henry's Law Constant, which indicates a low tendency to partition from water to air. epa.govccme.ca

Field studies comparing herbicide losses have confirmed that volatilization from surface water is minimal. However, volatilization from soil surfaces after application can be more significant, though still generally less than for other herbicides. An eight-year study on atrazine (B1667683), a related triazine, found that cumulative volatilization losses after five days ranged from about 2% to 12% of the amount applied to soil. nih.govbeyondpesticides.org Temperature can influence the rate of volatilization from soil, with studies on atrazine showing increased volatilization as temperature rises. unl.edu

Table 3: Volatilization Data for Triazine Herbicides (Atrazine as proxy)

Parameter Value Conditions Reference
Henry's Law Coefficient 4.63x10⁻¹⁰ atm-m³/mole Not specified epa.gov
Cumulative Volatilization Loss (from soil) 2% - 12% of applied 5 days post-application nih.govbeyondpesticides.org

| Cumulative Volatilization Loss (from soil) | <1% - 14% of applied | 35 days, at 15°C to 35°C | unl.edu |

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Atmospheric Deposition and Transport

While not highly volatile, this compound can enter the atmosphere, likely bound to particulate matter, and be transported over distances. epa.gov

Simazine has been detected in atmospheric samples, indicating that it is subject to atmospheric transport and deposition. nih.gov Contamination of freshwater can result from atmospheric deposition via precipitation. ccme.ca Studies have recorded its presence in both rain and air samples, often far from its application sites.

A study in the Central Valley of California frequently detected simazine in wet deposition samples, with a median concentration of 0.077 µg/L in the aqueous phase. usgs.gov Another review noted that concentrations of up to 0.680 µg/L have been recorded in rain. nih.gov This demonstrates that atmospheric transport is a relevant, albeit secondary, pathway for the distribution of simazine in the environment.

Table 4: Detection of Simazine in Atmospheric Samples

Sample Type Concentration / Deposition Location / Study Details Reference
Rainwater (Aerial Fallout) 0.680 µg/L (recorded concentration) General review nih.gov
Wet Deposition (Aqueous Phase) 0.077 µg/L (median concentration) Central Valley, California usgs.gov
Wet Deposition 0.172 µg/m²/day (median amount) Central Valley, California usgs.gov

| Suspended-Sediment in Deposition | 0.232 µg/L (median concentration) | Central Valley, California | usgs.gov |

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Table of Mentioned Compounds

Compound Name
This compound
Simazine
Atrazine

Degradation and Transformation Mechanisms of Simazine 13c5

Microbial Biodegradation Pathways

The primary mechanism for the removal of simazine (B1681756) from the environment is biological degradation by microorganisms. researchgate.net The incorporation of a stable isotope label in Simazine-13C5 allows for precise tracking of the carbon atoms through metabolic processes, including mineralization.

Identification of Degrading Microorganisms (e.g., bacteria, fungi)

A variety of microorganisms capable of degrading simazine have been isolated from soil and water. These include both bacteria and fungi, which utilize the herbicide as a source of carbon and nitrogen.

Several bacterial genera have been identified for their capacity to break down simazine. Strains of Bacillus, such as Bacillus licheniformis and Bacillus altitudinis, have been shown to effectively degrade simazine. scielo.brscielo.br For instance, Bacillus altitudinis SIMA-N9 was found to degrade approximately 98% of an initial 5 mg/L simazine concentration within five days. scielo.brscielo.br Another bacterial strain, identified as Moraxella sp., demonstrated the ability to almost completely degrade 200 mg/l of simazine within five days. psu.edu The genus Rhodococcus has also been implicated in simazine degradation. psu.eduacs.org Other bacterial genera known to degrade pesticides, and potentially simazine, include Sphingomonas, Aerobacter, Flavobacterium, Micrococcus, Pseudomonas, Burkholderia, Acinetobacter, and Alcaligenes. researchgate.net

Fungi are also significant in the biodegradation of simazine. Aspergillus fumigatus was one of the earliest identified fungal species capable of degrading this herbicide. nih.gov Another fungal strain, Penicillium steckii, has also been reported to degrade simazine. psu.edu Other fungal genera with the potential to break down pesticides include Oxysporum, Penicillium, and Fusarium. researchgate.net

The following table summarizes microorganisms identified in the degradation of simazine.

KingdomGenusSpeciesStrainDegradation EfficiencyReference
BacteriaBacilluslicheniformisSIMA-N594% of 5 mg/L in 5 days scielo.brscielo.br
BacteriaBacillusaltitudinisSIMA-N998% of 5 mg/L in 5 days scielo.brscielo.br
BacteriaMoraxellasp.N5C~100% of 200 mg/l in 5 days psu.edu
FungiAspergillusfumigatusNot specified nih.gov
FungiPenicilliumsteckiiDS6FNot specified psu.edu

Enzyme Systems and Biochemical Processes in 13C-Simazine Metabolism

The microbial metabolism of simazine involves a series of enzymatic reactions that sequentially break down the molecule. The initial steps in the degradation pathway are catalyzed by a set of enzymes encoded by the atz gene family. These enzymes are responsible for the conversion of s-triazine herbicides like atrazine (B1667683) and simazine to cyanuric acid. researchgate.net

The key enzymes and the reactions they catalyze are:

AtzA (a hydrolase): This enzyme initiates the degradation by replacing the chlorine atom on the triazine ring with a hydroxyl group, a process known as dechlorination.

AtzB (a hydrolase): This enzyme catalyzes the deamination of the ethylamino side chain.

AtzC (a hydrolase): This enzyme removes the second ethylamino group, leading to the formation of cyanuric acid. researchgate.net

Once cyanuric acid is formed, it is further mineralized by enzymes encoded by the atzDEF operon. researchgate.net This lower pathway breaks the triazine ring, ultimately releasing ammonia (B1221849) and carbon dioxide. researchgate.net The use of this compound allows researchers to trace the 13C label as it is incorporated into these various intermediates and ultimately released as 13CO2.

Other enzyme systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, are also known to be involved in herbicide metabolism in various organisms. usda.govsemanticscholar.org In mammals, for example, cytochrome P450 enzymes catalyze N-monodealkylation of simazine. nih.gov

Mineralization Kinetics and Carbon-13 Dioxide Evolution

The complete degradation, or mineralization, of this compound results in the evolution of 13C-labeled carbon dioxide (13CO2). Stable isotope tracing techniques are employed to monitor this process, providing direct evidence of biodegradation. researchgate.net By measuring the incorporation of the 13C label into CO2, researchers can quantify the rate and extent of mineralization. researchgate.netscience.gov

The kinetics of simazine degradation often follow first-order models. nih.gov The half-life of simazine in soil can vary significantly depending on environmental conditions and microbial activity, ranging from approximately 17 to 73 days. nih.gov The presence of specific degrading microorganisms can dramatically accelerate this process.

Influence of Environmental Factors on Microbial Degradation (e.g., temperature, moisture, pH)

The efficiency of microbial degradation of simazine is significantly influenced by various environmental factors.

Temperature: Simazine degradation rates are generally higher at warmer temperatures. For instance, the degradation by Moraxella sp. was found to be more effective at 35°C. psu.edu Conversely, lower temperatures can reduce the toxicity of simazine to some soil fungi. nih.gov

Moisture: High soil moisture content can be favorable for some microbial populations, such as actinomycetes, and may reduce the adverse effects of simazine on them. nih.gov

pH: The toxicity of simazine to bacteria can be lower in acidic and alkaline soil conditions. nih.gov

Organic Matter and Nutrients: The addition of assimilable carbon sources, like glucose, can enhance the degradation rate of simazine by providing an additional energy source for the microorganisms. psu.edu The presence of organic matter can also mitigate the toxic effects of simazine on soil fungi. nih.gov The addition of Pennisetum rhizosphere soil has been shown to improve the degradation efficiency of Bacillus altitudinis SIMA-N9, possibly due to the presence of beneficial soil microbes or enzymes. scielo.brscielo.br However, the addition of iron-modified biochar to soil has been observed to decrease the decomposition of simazine, which is attributed to changes in the microbial community structure and a reduction in microbial biomass. frontiersin.org

Abiotic Transformation Processes

In addition to microbial breakdown, simazine can also be transformed through abiotic processes, with photodegradation being a key pathway.

Photodegradation Kinetics and Products (using 13C-Simazine to trace carbon fate)

Photodegradation, or the breakdown of a molecule by light, contributes to the transformation of simazine in the environment, particularly in surface waters and on soil surfaces. researchgate.netnih.gov The use of 13C-labeled simazine in photolysis studies allows for the precise tracking of the carbon atoms from the parent molecule into various photoproducts.

The rate of photodegradation typically follows pseudo-first-order kinetics. researchgate.netnih.gov The half-lives of simazine due to photodegradation can range from 26 to 73 days in water and 12 to 40 days on soil surfaces under natural sunlight conditions. researchgate.net The process is influenced by the intensity and wavelength of light. researchgate.net

The primary photodegradation products of s-triazines like simazine are hydroxy and dealkylated derivatives. researchgate.net This indicates that common photochemical reactions include the loss of alkyl groups and the cleavage of the chloro group, which is then replaced by a hydroxyl group. nih.gov More complex reactions can lead to the opening of the triazine ring in the later stages of decomposition. nih.gov The presence of substances like hydrogen peroxide can accelerate the photodegradation process. nih.govcapes.gov.br

Hydrolysis Stability and Mechanisms of Labeled Simazine

Hydrolysis is a primary abiotic degradation pathway for simazine in aqueous environments. The stability of this compound against hydrolysis is comparable to its unlabeled counterpart, but the isotopic label is instrumental in studying the mechanism. The principal hydrolysis reaction involves the substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group. nih.govwikipedia.org

This reaction is catalyzed by surfaces and is influenced by pH. The process leads to the formation of hydroxysimazine (B165074), a product that is considered a detoxified form of the herbicide. nih.govresearchgate.net When using this compound labeled on the triazine ring, the 13C atoms remain within the core structure of the resulting hydroxysimazine. This allows for precise tracking of the conversion rate from the parent compound to the hydroxylated product via mass spectrometry, as the labeled product will have a distinct mass-to-charge (m/z) ratio.

Table 1: Primary Hydrolysis Product of this compound

Parent Compound Primary Hydrolysis Product Transformation Mechanism
This compound Hydroxythis compound Substitution of chlorine with a hydroxyl group nih.govresearchgate.net

Oxidation Pathways and Transformation Products

Oxidation, driven by both biotic (microbial) and abiotic (photochemical, chemical) processes, represents another significant degradation route for simazine. wikipedia.org Common oxidative pathways involve the sequential N-dealkylation of the ethylamino side chains. researchgate.net The use of this compound, particularly if the labels are on the ethyl groups, is crucial for tracing these reactions.

The primary oxidation products include:

Deethylsimazine (DES): Formed by the removal of one ethyl group.

Deisopropylatrazine (DIA) is a degradation product of atrazine, not simazine.

Diaminochlorotriazine (DACT): Formed by the removal of both ethyl groups. researchgate.net

Photochemical oxidation, often initiated by hydroxyl radicals, can lead to these dealkylation products as well as hydroxylated forms. researchgate.netresearchgate.net The stable isotope label in this compound enables researchers to monitor the appearance of these metabolites and differentiate them from background environmental compounds, confirming the oxidative degradation pathway. acs.org

Table 2: Major Oxidative Transformation Products of Simazine

Parent Compound Transformation Product Pathway
Simazine Deethylsimazine (DES) N-dealkylation researchgate.net
Simazine Diaminochlorotriazine (DACT) N-dealkylation researchgate.net

These products would be isotopically labeled if the corresponding carbon atoms in the parent this compound were labeled.

Identification and Characterization of Transformation Products

Isotope-Aided Elucidation of Primary Metabolites

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics and environmental fate studies. researchgate.netnih.gov Isotope Dilution Mass Spectrometry (IDMS) using a labeled internal standard is a highly effective method for accurate quantification, as it corrects for matrix effects during analysis by techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov

When this compound is used in degradation experiments, its transformation products will retain the 13C label, or a portion of it. This results in a characteristic isotopic pattern and a predictable mass shift in the mass spectrum, which distinguishes the metabolite from the complex background matrix of a soil or water sample. nih.gov This technique has been instrumental in confirming the identities of primary metabolites such as hydroxysimazine, deethylsimazine, and other early-stage degradation products. researchgate.netresearchgate.net

Tracing the Fate of Carbon-13 Labeled Moieties in Degradation Products

Tracing the 13C-labeled part of the molecule is fundamental to understanding the complete degradation pathway. researchgate.net For this compound with the label on the triazine ring, the 13C signature will be present in all metabolites that retain the ring structure. This includes the aforementioned hydroxysimazine and the N-dealkylated products.

By monitoring the m/z values corresponding to these labeled metabolites, scientists can map the flow of the carbon core from the parent herbicide into its various degradation products over time. This provides direct evidence of the transformation sequence, for example, whether dealkylation precedes or follows hydrolysis under specific environmental conditions. This method offers a definitive way to connect a detected environmental contaminant back to the original pesticide. acs.org

Secondary and Terminal Metabolite Formation

Further degradation of the primary metabolites leads to the formation of secondary and, eventually, terminal products. A key secondary metabolite in simazine degradation is ammeline, which is formed by the hydroxylation of both amino groups.

The ultimate fate of the triazine ring is its cleavage. A critical terminal metabolite is cyanuric acid, which is formed after the complete removal of the side chains and the chlorine atom, followed by hydroxylation at all three positions on the triazine ring. wikipedia.org The eventual mineralization of the compound results in the formation of carbon dioxide (CO2).

When using this compound with a labeled ring, the detection of labeled cyanuric acid confirms that the triazine ring has remained intact up to that point. Subsequent monitoring for the emergence of labeled 13CO2 would provide direct evidence of the complete breakdown and mineralization of the herbicide's core structure. researchgate.net The absence of the 13C signal in certain fractions can also provide valuable information about which parts of the molecule have been cleaved and mineralized.

Table 3: Secondary and Terminal Metabolites of Simazine

Metabolite Class Compound Name Significance in Pathway
Secondary Metabolite Ammeline Product of further hydroxylation
Terminal Metabolite Cyanuric Acid Precedes ring cleavage wikipedia.org
Mineralization Product Carbon Dioxide (CO2) Final product of complete degradation researchgate.net

Ecotoxicological Investigations of Simazine 13c5 in Non Human Biota

Impact on Aquatic Organisms

Simazine (B1681756) is a widely used herbicide that can enter aquatic ecosystems through runoff from agricultural and non-agricultural areas. coastalwiki.org Its presence in water bodies can have significant impacts on a range of aquatic organisms.

Algal and Macrophyte Responses to Simazine Exposure

Simazine is particularly toxic to aquatic plants, including algae and macrophytes, because it inhibits photosynthesis. waterquality.gov.auontosight.ai It functions by blocking electron transport in photosystem II (PSII), a critical process for energy production in plants. waterquality.gov.auufl.edu This disruption halts the production of ATP and NADPH, which are necessary for carbon dioxide fixation and carbohydrate synthesis. ufl.edu

Studies have shown that even low concentrations of simazine can be lethal to some algal species. coastalwiki.org For instance, short-term exposure to concentrations as low as 6 µg/L can be fatal for certain algae. coastalwiki.org The toxicity can vary between species, with some showing inhibitory effects while others may experience stimulatory responses at very low concentrations. nih.gov In a study on the unicellular halotolerant cyanobacterium Aphanothece halophytica, simazine treatment was found to inhibit photosynthetic electron transport, leading to a decrease in cell concentration and chlorophyll (B73375) a content. nih.gov

The aquatic macrophyte, Lemna minor (duckweed), is often used to assess the toxicity of herbicides. In one study, exposure to increasing concentrations of simazine resulted in a decrease in fresh weight and new frond production. ufl.edu The no-observed-effect concentration (NOEC) was 0.1 mg/L, while the lowest-observed-effect concentration (LOEC) was 0.2 mg/L, with higher concentrations leading to tissue necrosis. ufl.edu

Table 1: Effects of Simazine on Algae and Macrophytes

OrganismEndpointConcentrationReference
Various Algal SpeciesLethal effects6 µg/L coastalwiki.org
Aphanothece halophyticaDecreased cell and chlorophyll concentration0.05 - 50 µM nih.gov
Lemna minorNo-Observed-Effect Concentration (NOEC)0.1 mg/L ufl.edu
Lemna minorLowest-Observed-Effect Concentration (LOEC)0.2 mg/L ufl.edu
Freshwater Algae48 to 96-hour EC50 (growth)160 to 320 µg/L waterquality.gov.au

Effects on Aquatic Invertebrates (e.g., zooplankton)

Aquatic invertebrates are also susceptible to the effects of simazine. Laboratory studies have indicated that simazine can cause harmful effects to aquatic invertebrates at concentrations above 20 µg/L. nih.gov The acute toxicity of simazine to the water flea, Daphnia magna, was found to be greater than 3.5 mg/L in 24-hour and 48-hour immobilization tests. ccme.ca

A summary of acute toxicity data for freshwater invertebrates shows a wide range of sensitivities. Simazine is categorized as highly to slightly toxic to these organisms on an acute basis. epa.gov Data is available for several species, including Daphnia magna, seed shrimp (Cypridopsis vidua), scuds (Gammarus lacustris and G. fasciatus), and stoneflies (Pteronarcys californica), among others. epa.gov

Table 2: Acute Toxicity of Simazine to Freshwater Invertebrates

OrganismTest DurationEndpoint (LC50/EC50)Concentration (µg/L)Reference
Freshwater Crustaceans48-hourLC50/EC501000 to 3700 waterquality.gov.au
Freshwater Insects48 to 96-hourLC501900 to 3580 waterquality.gov.au
Daphnia magna24 to 48-hourImmobilization>3500 ccme.ca
Various InvertebratesNot SpecifiedDeleterious effects>20 nih.gov

Fish Metabolism and Depuration Studies (excluding human relevance)

Simazine generally exhibits low toxicity to fish. ccme.ca The concentration of simazine is unlikely to affect fish at levels below its water solubility. ccme.ca Acute toxicity (48-hour LC50) values for fish range from over 10 mg/L for medaka to 85 mg/L for rainbow trout. ccme.ca More broadly, 24 to 96-hour LC50 values for 15 freshwater fish species ranged from 90 to 6600 µg/L. waterquality.gov.au

Studies on the metabolism and depuration of simazine in fish indicate that it does not significantly bioaccumulate. coastalwiki.orgccme.ca The bioconcentration factors (BCFs) are generally low, typically less than 100. ccme.ca For instance, reported BCFs include values as low as 0.76-0.95 in green sunfish and 5 in bluegill sunfish. epa.gov Fish that are exposed to simazine can rapidly excrete or metabolize the compound when transferred to clean water, with a depuration half-life of less than 7 days. ccme.ca

Chronic exposure to simazine can induce oxidative stress in fish. A study on common carp (B13450389) (Cyprinus carpio) exposed to sub-lethal concentrations of simazine for up to 60 days showed an increase in reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins. nih.gov The activity of antioxidant enzymes initially increased but then decreased after prolonged exposure, particularly in the liver, gills, and brain. nih.gov

Table 3: Simazine Toxicity and Bioaccumulation in Fish

OrganismEndpointValueReference
Rainbow Trout48-hour LC5085 mg/L ccme.ca
Medaka48-hour LC50>10 mg/L ccme.ca
Freshwater Fish (15 species)24 to 96-hour LC5090 - 6600 µg/L waterquality.gov.au
Green SunfishBioconcentration Factor (BCF)0.76 - 0.95 epa.gov
Bluegill SunfishBioconcentration Factor (BCF)<1 to 5 epa.gov
CatfishBioconcentration Factor (BCF)2 epa.gov
Various Fish SpeciesDepuration Half-life<7 days ccme.ca

Terrestrial Ecotoxicology

In the terrestrial environment, simazine can affect non-target organisms, including soil microorganisms and plants.

Effects on Soil Microflora and Microbial Community Dynamics

The impact of simazine on soil microorganisms can vary, with some studies showing inhibitory effects, while others report no significant impact or even a stimulatory effect. nih.govisws.org.in Herbicides can lead to a reduction in the total microbial population within a few weeks of application. mdpi.com The repeated application of triazine herbicides like simazine can reduce the abundance of soil microbes and alter the biodiversity of bacteria and actinomycetes. mdpi.com

However, most research suggests that at recommended application rates, simazine does not cause long-term negative consequences for soil microflora. nih.gov The dissipation of simazine in soil is largely dependent on microbial degradation. waterquality.gov.au In an agricultural soil with a history of simazine use, the native microbiota played a crucial role in the herbicide's removal. nih.gov In this study, natural attenuation led to a 97% depletion of simazine within 23 days, whereas in sterilized soil, only 70% was removed. nih.gov The introduction of a simazine-degrading bacterium to the sterilized soil restored and enhanced the removal process. nih.gov

Phytotoxicity to Non-Target Plant Species (excluding crop applications)

Simazine can be phytotoxic to many non-target plant species at application rates below those typically recommended for weed control. nih.gov The herbicide can persist in the soil and remain toxic to sensitive plants for up to a year after application. nih.gov The phytotoxicity of a plant protection product is a key part of its efficacy evaluation. eppo.int Symptoms of phytotoxicity can include stunting, discoloration, necrosis, and malformation of the plant. eppo.int

A tiered approach is often used to assess the risk to non-target terrestrial plants (NTTPs). bayer.com This begins with screening data and can proceed to more detailed bioassays and field studies if significant effects are observed. bayer.com The risk assessment compares the toxicity to the predicted environmental exposure levels. bayer.com It is important to note that some weed species have developed resistance to simazine and other triazine herbicides after many years of repeated use. nih.govaustcrop.com.au

Terrestrial Invertebrate Responses

No research findings specifically detailing the responses of terrestrial invertebrates to Simazine-13C5 are available in the scientific literature. Ecotoxicological assessments are conducted on the widely used herbicide Simazine.

Bioaccumulation and Biomagnification Potential (in non-human food webs)

There are no available studies that investigate the bioaccumulation and biomagnification potential of this compound in non-human food webs. Research on bioaccumulation focuses on the parent compound, Simazine, which has been shown to have a low potential for bioaccumulation and does not biomagnify in the food web. ccme.ca

Applications of Simazine 13c5 in Environmental Tracing and Mechanistic Studies

Elucidation of Specific Biotransformation Pathways

The transformation of simazine (B1681756) in the environment involves both biological and chemical processes. Understanding these pathways is crucial for assessing its environmental impact and developing remediation strategies. Simazine-13C5 is instrumental in these studies, providing an unambiguous way to follow the molecule's journey.

Isotope labeling experiments are a powerful method for investigating cellular metabolism and discovering new enzymatic pathways. nih.gov By introducing a ¹³C-labeled substrate like this compound to a microbial community, researchers can trace the path of the labeled carbon atoms. nih.gov This technique, known as ¹³C-assisted metabolism analysis, helps to determine how microorganisms break down the herbicide and incorporate its carbon into their own biomass. nih.govvanderbilt.edu

For example, studies can be designed where soil microorganisms or specific bacterial strains are cultured with this compound as a carbon or nitrogen source. researchgate.net By analyzing the isotopic composition of cellular components, such as proteinogenic amino acids, scientists can map the metabolic flux and confirm the functional pathways involved in simazine degradation. nih.govresearchgate.net This provides direct evidence of biodegradation and helps to identify the specific microorganisms responsible for the process. This approach has been successfully used to study the degradation of the related triazine herbicide, atrazine (B1667683), by strains like Arthrobacter aurescens, which can use the herbicide as a sole carbon and nitrogen source. researchgate.net

Isotopic labeling is also employed to pinpoint bottlenecks and rate-limiting steps in metabolic pathways. vanderbilt.eduresearchgate.net When a chemical reaction occurs, molecules containing lighter isotopes tend to react slightly faster than those with heavier isotopes, a phenomenon known as the kinetic isotope effect (KIE). By measuring the changes in the isotopic ratio of this compound as it degrades, researchers can gain insights into the reaction mechanisms.

Quantitative Flux Analysis in Environmental Systems

This compound is indispensable for accurately quantifying the movement and transformation rates of simazine in the environment. Its primary application in this area is as an internal standard in isotope dilution analysis.

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for the accurate quantification of environmental contaminants. nih.govnih.gov The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to an environmental sample (e.g., soil or water) before extraction and analysis. nih.govnih.gov Because the labeled standard (e.g., ¹³C₃-Simazine) has nearly identical physicochemical properties to the unlabeled simazine, it experiences the same losses during sample preparation and the same response variations in the mass spectrometer. nih.govrestek.com By measuring the ratio of the native analyte to the labeled standard, analysts can calculate the exact concentration of simazine in the original sample with high accuracy and precision, correcting for any matrix effects or extraction inefficiencies. nih.govisotope.com

This high-quality data is essential for determining the degradation kinetics of simazine. The half-life (the time it takes for half of the initial amount to degrade) of simazine can vary widely depending on environmental conditions, from a few days to over a year. nih.govepa.gov IDMS using this compound allows for the reliable monitoring of its concentration over time, leading to accurate calculations of its persistence in different environments. nih.govnih.gov

Method Performance for Simazine Analysis Using ¹³C₃-Simazine Internal Standard
ParameterValueReference
Limit of Detection (LOD)0.015 µg/kg nih.govnih.gov
Limit of Quantitation (LOQ)0.08 µg/kg nih.govnih.gov
Recovery Rates92.9% - 99.2% nih.govnih.gov
Precision (RSD)< 4.6% nih.govnih.gov

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. It is a critical factor in assessing environmental risk. usda.gov this compound can be used in controlled experiments to measure how much of the herbicide is absorbed by plants, algae, or soil microorganisms. usda.govisws.org.in

In such studies, organisms are exposed to a medium (like soil or water) containing a known concentration of this compound. usda.govfrontiersin.org After a set period, the organisms are harvested, and the amount of the labeled compound within their tissues is quantified using mass spectrometry. This provides a direct measure of uptake and bioaccumulation. Research using ¹⁴C-labeled simazine has shown that as the herbicide ages in soil, its sorption increases, and its bioavailability to degrading bacteria decreases. usda.gov These studies demonstrated that the amount of simazine extracted by a mild solvent could be correlated with the amount available for microbial mineralization. usda.gov Using the stable isotope this compound offers a similar, non-radioactive approach to quantify these processes.

Source Apportionment and Environmental Monitoring

Simazine is detected in surface and groundwater due to its widespread use in agriculture and other settings. regulations.govplantprotection.plusgs.gov Accurately monitoring its levels and identifying its sources are key goals for environmental protection agencies. epa.govepa.gov this compound, as an isotopically labeled internal standard, is fundamental to the reliability of these monitoring programs. nih.govnih.gov

When analyzing complex environmental samples like river water or soil extracts, other co-extracted substances can interfere with the analytical signal, either suppressing or enhancing it. This "matrix effect" can lead to significant inaccuracies in quantification. nih.gov The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these effects. nih.govrestek.com Because the labeled standard behaves identically to the target analyte during chromatography and ionization, the ratio of their signals remains constant, ensuring accurate results even in complex matrices. nih.gov Research has shown that using a ¹³C-labeled internal standard for simazine analysis significantly improves recovery values (to 90-100%) compared to methods without an isotope-labeled standard (60-90%). nih.gov This high level of accuracy is crucial for regulatory monitoring, risk assessment, and studies aimed at apportioning sources of contamination in the environment. nih.govisotope.com

Detected Simazine Concentrations in Chinese Soil Samples Using IDMS
Location (Province/District)Simazine Concentration (µg/kg)Reference
Pinggu (Beijing)62 nih.gov
Miyun (Beijing)49 nih.gov
Shunyi (Beijing)61 nih.gov
Tongzhou (Beijing)43 nih.gov
Daxing (Beijing)14 nih.gov
Guangdong2 nih.gov
Hainan1 nih.gov
Hubei15 nih.gov
Guangxi19 nih.gov
Xiamen13 nih.gov

Differentiation of Historical vs. Recent Contamination

A significant challenge in environmental monitoring is to distinguish between new sources of pollution and the redistribution of existing, historical contamination. Simazine is known for its persistence in some soil and aquatic environments, with degradation half-lives that can exceed 100 days under certain conditions. epa.gov This persistence means that contamination from past applications can linger and contribute to current environmental concentrations.

The introduction of this compound into a study area allows for the clear demarcation of a new contamination event. By analyzing the ratio of this compound to unlabeled simazine, researchers can determine the contribution of a recent, known application versus the background levels of historical contamination. For instance, if a site is treated with this compound, any subsequent detection of unlabeled simazine in groundwater or runoff would indicate the mobilization of older residues.

This approach is crucial for understanding the long-term dynamics of simazine in the environment and for assessing the effectiveness of remediation strategies or changes in agricultural practices. While direct studies detailing the use of this compound for this specific purpose are not abundant in publicly available literature, the principles are well-established in the field of environmental forensics using stable isotope analysis. nih.govawa.asn.au The combination of isotopic and conventional monitoring techniques can effectively distinguish between multiple sources of contaminants in complex environmental settings. ansto.gov.au

Table 1: Hypothetical Data for Differentiating Simazine Contamination Sources

Sample LocationTotal Simazine (µg/L)This compound (µg/L)Unlabeled Simazine (µg/L)Inferred Source Contribution
Monitoring Well A (Upstream)0.50.00.5100% Historical
Application Area Runoff15.012.03.080% Recent, 20% Historical
Monitoring Well B (Downstream)2.00.81.240% Recent, 60% Historical

This table presents hypothetical data to illustrate how this compound could be used to differentiate between recent and historical contamination sources. The data is based on established principles of stable isotope tracing.

Validation of Environmental Models Using Isotope Data

Environmental models are essential for predicting the fate and transport of pesticides like simazine. These models simulate processes such as leaching, runoff, and degradation to estimate environmental concentrations over time and space. regulations.govresearchgate.net However, the accuracy of these models depends on the quality of the input parameters and the assumptions made about environmental processes. epa.gov Validating these models with real-world data is a critical step to ensure their reliability for risk assessment and environmental management. regulations.gov

This compound provides a high-fidelity dataset for the calibration and validation of such models. By applying a known quantity of this compound to a field plot, researchers can track its movement and degradation with great accuracy, without interference from existing simazine contamination. The concentrations of this compound measured in soil cores, water samples, and even in plants over time can be compared directly with the predictions of an environmental model.

This comparison allows for a rigorous evaluation of the model's performance. Discrepancies between the measured and predicted values can highlight areas where the model needs refinement, such as in the parameters governing degradation rates or soil adsorption. Studies using labeled compounds, including ¹⁴C-labeled simazine, have been instrumental in understanding the degradation pathways and mobility of the herbicide, providing the foundational knowledge needed to develop and test these models. apms.orgcambridge.org The use of stable isotopes like ¹³C offers a safer and more practical way to conduct such validation studies in the field. nih.gov

Table 2: Research Findings on Simazine Degradation Pathways

Degradation PathwayKey Transformation ProductsEnvironmental ConditionsIsotopic Effect
HydrolysisHydroxysimazine (B165074)Low pHSignificant chlorine isotope fractionation nih.gov
Microbial DegradationDealkylated metabolites (e.g., deethylsimazine)Aerobic soil and waterCarbon and nitrogen isotope fractionation observed d-nb.info
PhotodegradationDealkylated and hydroxylated productsSurface waters, presence of photosensitizersIsotope fractionation dependent on reaction mechanism rsc.orguqam.ca

This table summarizes key degradation pathways for simazine and the types of transformation products that can be formed. The isotopic effect column indicates that different degradation processes can lead to distinct changes in the isotopic composition of the remaining simazine, a principle that underpins the use of compound-specific isotope analysis (CSIA) in mechanistic studies. nih.govd-nb.inforsc.org

Environmental Monitoring and Regulatory Science Considerations

Current Environmental Levels and Distribution of Simazine (B1681756)

Due to its chemical properties, including moderate persistence and mobility, Simazine is frequently detected in surface and groundwater systems globally. regulations.govcoastalwiki.org Its dissipation in the environment is variable, with half-lives in pond and lake water ranging from 50 to 700 days. epa.gov In soil, its persistence can range from a half-life of less than a month to over 100 days, influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. epa.govtandfonline.comnih.gov Because it can leach through the soil, Simazine is a common contaminant of groundwater. epa.govnih.gov

Environmental monitoring programs have documented a wide range of Simazine concentrations in different environmental compartments. For instance, studies in North America have reported typical groundwater levels of 1–2 µg/L, while concentrations in Canadian freshwater sources have been found to range from 0.0003 to 6 µg/L. who.intccme.ca In California, extensive well monitoring between 1982 and 2020 detected Simazine in 1,381 out of 19,019 wells, with concentrations ranging from 0.001 to 3.5 parts per billion (ppb). ca.gov Research has also recorded its presence in atmospheric deposition, with concentrations in rain measured at 0.680 µg/L. nih.gov

Reported Environmental Concentrations of Simazine

Location/MatrixConcentration RangeSource
Canadian Freshwater0.0003 - 6 µg/L ccme.ca
USA Groundwater1 - 2 µg/L (Typical) who.int
California Wells (1982-2020)0.001 - 3.5 ppb (µg/L) ca.gov
General Freshwater~4 µg/L nih.gov
UK EstuaryUp to 0.39 µg/L coastalwiki.org
Rainfall0.680 µg/L nih.gov
Chinese Agricultural Soil1 - 62 µg/kg mdpi.com

Isotope-Aided Environmental Surveillance Strategies

The use of stable isotope-labeled compounds, such as Simazine-¹³C₅, is fundamental to modern environmental surveillance, offering significant advantages in accuracy and the ability to assess the long-term behavior of contaminants. alfa-chemistry.com

Enhanced Accuracy in Monitoring Programs

Accurate quantification of pesticides like Simazine in complex environmental matrices such as soil, water, and sediment is a significant analytical challenge. researchgate.net Matrix effects—the interference from other components in a sample—can suppress or enhance the analytical signal, leading to inaccurate measurements. tandfonline.com Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that overcomes these challenges. mdpi.com

This method involves adding a known quantity of an isotope-labeled internal standard, like Simazine-¹³C₅, to a sample at the beginning of the analytical process. mdpi.comalfa-chemistry.com Because the labeled standard is chemically identical to the target analyte, it experiences the same losses during sample extraction, cleanup, and analysis. researchgate.nettandfonline.com By measuring the ratio of the native compound to the labeled standard in the final analysis (typically by Gas or Liquid Chromatography-Mass Spectrometry), analysts can precisely calculate the initial concentration of the contaminant, effectively correcting for both matrix effects and procedural inefficiencies. mdpi.comresearchgate.net Studies have shown that using a ¹³C₃-Simazine internal standard significantly improves recovery values to 90-100%, demonstrating that IDMS is an essential technique for achieving accurate quantification and high precision. mdpi.com

Long-Term Fate Assessment in Diverse Ecosystems

Understanding the long-term fate of Simazine—how it moves, persists, and degrades in the environment—is crucial for assessing its ecological impact. iaea.org Isotopic tracers are an indispensable tool for this purpose. iaea.org By introducing Simazine-¹³C₅ into controlled laboratory or field ecosystems, scientists can trace its pathway and determine its persistence and degradation rates in various media like soil and water. iaea.orgnih.gov

Furthermore, the technique of Compound-Specific Isotope Analysis (CSIA) provides deeper insights into degradation mechanisms. nih.govd-nb.info Natural degradation processes, whether biotic (microbial) or abiotic (photochemical), often occur at different rates for molecules containing lighter isotopes (e.g., ¹²C) versus heavier isotopes (e.g., ¹³C). nih.govresearchgate.net This leads to a change, or fractionation, in the isotopic ratio of the remaining Simazine pool. d-nb.info By measuring the carbon and nitrogen isotope fractionation of Simazine during degradation experiments, researchers can distinguish between different breakdown pathways, such as oxidative dealkylation versus hydrolysis. d-nb.info This information is critical for developing accurate environmental fate models that predict how long Simazine will persist and what transformation products will be formed in different ecosystems. iaea.orgd-nb.info

Regulatory Implications for Environmental Quality Standards

Data generated from studies using Simazine-¹³C₅ and other isotopic methods provide the scientific foundation for establishing environmental quality standards and conducting ecological risk assessments.

Scientific Basis for Environmental Quality Guidelines

Environmental quality guidelines for pesticides are established to protect non-target organisms, including aquatic life and terrestrial plants. ccme.ca These guidelines are not arbitrary; they are derived from extensive ecotoxicological data. ccme.ca The scientific basis involves determining the concentrations at which a substance causes adverse effects to a range of representative species. Key toxicological endpoints include the LC50 (the concentration lethal to 50% of a test population) and the NOEC (No-Observed-Effect Concentration). epa.gov

For example, the Canadian water quality guideline for the protection of freshwater life (10 µg/L) was derived by applying a safety factor to the minimum plankton community LC50. ccme.ca Similarly, an interim guideline for irrigation water (0.5 µg/L) was based on the lowest concentration known to potentially harm seedling crops. ccme.ca In Australia, guideline values are derived using species sensitivity distributions (SSDs), which model the variation in toxicity across a range of freshwater species to determine a concentration that should protect a certain percentage (e.g., 95%) of species. The accuracy of the exposure data used in these assessments is paramount, and is significantly enhanced by the precise analytical methods that employ isotope-labeled standards.

Contribution of Isotope-Labeled Studies to Risk Assessment Methodologies

Ecological risk assessment for pesticides is a process that compares the predicted environmental concentration (PEC) of a chemical with its ecotoxicological effect concentrations to determine if there is a risk to non-target species. regulations.gov Isotope-labeled studies are a cornerstone of this process, providing essential data for both exposure and effects characterization. iaea.orgselcia.com

Regulatory bodies like the EPA and EU authorities mandate the use of radiolabeled or stable isotope-labeled compounds to study pesticide metabolism, environmental fate, and residue levels in soil, water, and biota. selcia.com These studies are critical for:

Accurate Exposure Modeling: Isotope tracer studies provide precise data on degradation rates, mobility, and persistence, which are used to develop and validate the models that calculate PECs. iaea.org

Identifying and Quantifying Metabolites: Degradation of Simazine can lead to various transformation products, which may have different toxicity profiles than the parent compound. regulations.gov Isotope-labeled studies are the most effective way to trace the formation of these metabolites and determine their concentrations in the environment, allowing for a more comprehensive risk assessment that considers the entire "residue definition." regulations.goviaea.org

Fulfilling Regulatory Requirements: The use of isotope-labeled compounds in environmental fate and metabolism studies is a mandatory part of the pesticide registration process in many jurisdictions, forming a critical part of the data package required to establish the use-safety of the chemical. iaea.orgselcia.com

Emerging Research Directions and Future Perspectives for Simazine 13c5

Integration with Multi-Omics Approaches in Environmental Microbiology

The study of herbicide degradation is being revolutionized by multi-omics approaches, which offer a system-wide view of microbial processes. dongguk.edu Integrating Simazine-13C5 into these studies provides an unprecedented level of detail on biodegradation pathways and the specific microorganisms involved.

Metagenomics: In degradation studies, metagenomics can be used to analyze the entire genetic material recovered from soil or water samples. By exposing a microbial community to this compound, researchers can identify which microorganisms thrive and potentially pinpoint the specific genes (e.g., trzN, atzB, atzC) responsible for breaking down the herbicide. mdpi.com This approach helps in discovering novel degradation pathways and the diversity of simazine-degrading microbial communities. mdpi.commdpi.com

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. When this compound is introduced into a microbial culture or a soil microcosm, the 13C label can be traced through the metabolic network. Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify the series of labeled intermediate compounds produced as the herbicide is broken down. This provides definitive evidence of the degradation pathway, confirming, for example, the transformation of simazine (B1681756) to metabolites like cyanuric acid, and eventually its mineralization to ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov This integration of isotope labeling with metabolomics enhances the understanding of ecosystem responses to chemical disturbances. researchgate.net

Advanced Modeling of Environmental Fate and Transport Using Isotope Data

Environmental models that predict the movement and persistence of herbicides are crucial for risk assessment. The data derived from this compound studies can significantly improve the accuracy and predictive power of these models.

Isotope data provides highly precise measurements of key model parameters. By using this compound, researchers can distinguish between the newly applied herbicide and any pre-existing simazine in the environment. This allows for the unambiguous determination of:

Degradation Rates: Tracking the disappearance of the 13C-labeled parent compound over time gives a true measure of the degradation rate without interference from background concentrations.

Transformation Pathways: Identifying and quantifying labeled metabolites helps in modeling the formation and decay of these intermediate products.

Transport Velocities: The movement of this compound through soil columns or in runoff experiments can be measured precisely, providing accurate data for calibrating transport models.

This high-quality data, when fed into models like the Rayleigh equation, can help differentiate between degradation processes and the simple mixing of pollution sources, leading to more robust predictions of herbicide persistence and potential for groundwater contamination. mdpi.com

Development of Novel Remediation Strategies Informed by Isotope Tracing

Isotope tracing with this compound is a key tool for developing and validating new methods for cleaning up contaminated environments. It provides direct evidence of the efficacy of bioremediation techniques.

Enhanced Biodegradation: Numerous studies have isolated microorganisms, such as Arthrobacter sp. and Bacillus altitudinis, capable of degrading simazine. mdpi.comnih.govscielo.br By using this compound, researchers can confirm that these microbes are not just tolerating the herbicide but are actively metabolizing it. The incorporation of the 13C label into microbial biomass or its release as 13CO2 is definitive proof of biodegradation. mdpi.comnih.gov This allows scientists to select the most efficient microbial strains for bioaugmentation, a process where specific microbes are added to a contaminated site. mdpi.com For instance, studies have shown that some bacterial strains can achieve nearly 100% degradation of simazine within a few days under laboratory conditions. nih.govscielo.br

Optimizing Conditions: Isotope tracing can help determine the optimal environmental conditions (e.g., presence of other carbon or nitrogen sources) that stimulate the highest rate of simazine degradation by native microbial populations (biostimulation). nih.govnih.gov This information is critical for designing effective, site-specific remediation plans.

Microbial StrainDegradation EfficiencyTime FrameReference
Arthrobacter urefaciens~100%4 days nih.gov
Arthrobacter sp. SD3-25HighNot specified mdpi.com
Bacillus altitudinis (SIMA-N9)~98%5 days scielo.br
Bacillus licheniformis (SIMA-N5)~94%5 days scielo.br
Mixed culture from compost~100%8 days nih.gov

This table is interactive. Click on the headers to sort the data.

Comparative Studies with Other Triazine Herbicides (e.g., Atrazine-13C3)

Simazine and atrazine (B1667683) are closely related triazine herbicides, but they exhibit key differences in their environmental behavior. nih.govnih.govdifferencebetween.com Using isotopically labeled analogues like this compound and a corresponding labeled atrazine (e.g., Atrazine-13C3) in parallel studies allows for direct and precise comparisons of their environmental fate.

Key differences between simazine and atrazine include:

Water Solubility: Atrazine is moderately to highly soluble in water, making it more prone to transport via surface runoff. differencebetween.comlsuagcenter.com Simazine is weakly soluble and binds more readily to sediment. differencebetween.comlsuagcenter.com

Runoff Losses: Research has shown significantly higher runoff losses for atrazine compared to simazine in turfgrass applications. lsuagcenter.com

Metabolism in Plants: Some plant species metabolize simazine and atrazine at different rates, leading to differential tolerance levels. researchgate.net For example, the weed Murdannia nudiflora (doveweed) metabolizes simazine more quickly than atrazine, making it more tolerant to simazine. researchgate.net

By conducting experiments with this compound and a labeled atrazine counterpart, researchers can eliminate environmental variability and obtain precise, comparative data on degradation rates, metabolite formation, and mobility in soil and water under identical conditions. nih.gov This information is vital for selecting the appropriate herbicide for a specific application to minimize off-site environmental impact. lsuagcenter.com

PropertySimazineAtrazineReference
Water Solubility Weakly solubleModerately to highly soluble differencebetween.comlsuagcenter.com
Environmental Transport More sediment-boundMore readily transported via surface runoff differencebetween.comlsuagcenter.com
Runoff Loss (Turf) 5.69% of applied18.25% of applied lsuagcenter.com
Metabolism Shares common dealkylation pathways with atrazineShares common dealkylation pathways with simazine nih.gov

This table is interactive. Click on the headers to sort the data.

Methodological Innovations in Isotope Analysis for Environmental Samples

The use of this compound as an internal standard has led to significant improvements in the accuracy and reliability of analytical methods for detecting simazine in complex environmental matrices like soil. nih.govmdpi.com

Isotope Dilution Mass Spectrometry (IDMS): This is a premier analytical technique that utilizes isotopically labeled standards. nih.govmdpi.com In this method, a known amount of this compound is added to a soil or water sample before extraction and analysis by methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Because the labeled standard behaves identically to the unlabeled simazine during sample preparation and analysis, it effectively corrects for any losses during extraction or for signal suppression caused by other compounds in the sample (matrix effects). mdpi.com This results in highly accurate and precise quantification of simazine residues, even at very low concentrations. nih.govmdpi.com

Compound-Specific Isotope Analysis (CSIA): Techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can measure subtle changes in the natural isotopic ratios of elements within a contaminant molecule as it degrades. mdpi.comnih.gov While not directly using this compound as a tracer, the principles of isotope analysis are central. Such methods can provide insights into the degradation mechanisms (e.g., identifying which chemical bonds are broken) and help distinguish between different sources of contamination in the environment. mdpi.comnih.gov

Analytical Method ParameterValueReference
Technique UPLC-MS/MS with IDMS nih.govmdpi.com
Internal Standard 13C3-Simazine nih.govmdpi.com
Limit of Detection (LOD) 0.015 µg/kg nih.govmdpi.com
Limit of Quantitation (LOQ) 0.08 µg/kg nih.govmdpi.com
Recovery 92.9% - 99.2% nih.govmdpi.com
Precision (Inter-day/Intra-day) < 4.6% nih.govmdpi.com

This table is interactive. Click on the headers to sort the data.

Q & A

Q. How is Simazine-<sup>13</sup>C5 characterized for isotopic purity and structural integrity in experimental settings?

Methodological Answer: Isotopic purity is typically validated using high-resolution mass spectrometry (HRMS) combined with <sup>13</sup>C nuclear magnetic resonance (<sup>13</sup>C NMR) to confirm the position and abundance of labeled carbons. Structural integrity is verified via HPLC-MS to rule out degradation products. For novel syntheses, comparative chromatography with unlabeled simazine and spiked samples can resolve isotopic interference .

Q. What analytical techniques are recommended for quantifying Simazine-<sup>13</sup>C5 in environmental matrices (e.g., soil, water)?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Calibration curves using Simazine-<sup>13</sup>C5 as an internal standard correct for matrix effects. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates in complex samples .

Q. How should researchers design controlled experiments to study Simazine-<sup>13</sup>C5 degradation pathways?

Methodological Answer: Use microcosm studies with sterile vs. non-sterile soil/water systems to distinguish biotic vs. abiotic degradation. Employ <sup>13</sup>C-stable isotope probing (SIP) to track metabolite formation. Replicate experiments must include negative controls (e.g., autoclaved samples) and analytical blanks to confirm signal specificity .

Advanced Research Questions

Q. What contradictions arise when interpreting Simazine-<sup>13</sup>C5 adsorption data across different soil types?

Methodological Answer: Discrepancies often stem from organic carbon content and clay mineral interactions. For example, in high-organic soils, hydrophobic partitioning dominates, while in clay-rich soils, cation-exchange capacity (CEC) influences retention. Normalize data to soil-specific parameters (e.g., pH, CEC) and validate with batch equilibrium experiments .

Q. How can conflicting results in Simazine-<sup>13</sup>C5 bioavailability studies be resolved?

Methodological Answer: Contradictions may arise from differences in extraction protocols (e.g., mild solvents vs. harsh methods). Standardize bioavailability assays using passive sampling devices (e.g., polyethylene membranes) to measure freely dissolved fractions. Pair with bioassays (e.g., plant uptake studies) to correlate chemical data with biological endpoints .

Q. What advanced statistical methods are suitable for analyzing non-linear degradation kinetics of Simazine-<sup>13</sup>C5?

Methodological Answer: Use mixed-effects models to account for environmental variability. Bayesian hierarchical modeling improves parameter estimation in heterogeneous systems. Compare first-order, biphasic, and Weibull decay models via Akaike Information Criterion (AIC) to identify optimal fits .

Methodological Challenges and Solutions

Q. How can researchers optimize synthesis protocols for Simazine-<sup>13</sup>C5 to minimize unlabeled byproducts?

Methodological Answer: Employ <sup>13</sup>C-enriched cyanuric chloride as a precursor to ensure uniform labeling. Monitor reaction intermediates via in situ FTIR to detect incomplete chlorination. Purify final products using preparative HPLC with diode-array detection (DAD) to isolate isotopologues .

Q. What strategies mitigate matrix effects when quantifying Simazine-<sup>13</sup>C5 in plant tissues?

Methodological Answer: Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with <sup>13</sup>C-labeled internal standards. Post-column infusion experiments identify ion suppression/enhancement zones in LC-MS/MS. Adjust chromatographic gradients to separate co-eluting interferents .

Q. How should longitudinal studies account for isotopic exchange in Simazine-<sup>13</sup>C5 environmental fate studies?

Methodological Answer: Conduct time-series sampling to track <sup>13</sup>C enrichment in metabolites (e.g., deethylsimazine). Use two-dimensional gas chromatography (GC×GC) coupled to high-resolution mass spectrometry to resolve isotopic scrambling. Validate with <sup>13</sup>C-NMR of isolated metabolites .

Data Interpretation and Reporting Standards

Q. What criteria should guide the selection of Simazine-<sup>13</sup>C5 data for publication in high-impact journals?

Methodological Answer: Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable). Report isotopic purity (>98%), storage conditions (e.g., -20°C in amber vials), and validation via certified reference materials (CRMs). Use SI units and IUPAC nomenclature consistently .

Q. How can researchers address reproducibility challenges in Simazine-<sup>13</sup>C5 ecotoxicology assays?

Methodological Answer: Adopt OECD guidelines (e.g., Test No. 216 for soil microbial toxicity). Publish raw data (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials. Collaborate with inter-laboratory studies to harmonize protocols .

Q. What frameworks support hypothesis-driven research on Simazine-<sup>13</sup>C5 mode of action in non-target organisms?

Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define endpoints (e.g., algal growth inhibition). Use transcriptomics or metabolomics to identify biomarker pathways. Compare results to unlabeled simazine to isolate isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.